1,3,2-Diazaphospholidin-2-amine, N,N-diethyl-1,3-dimethyl-, 2-oxide
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Overview
Description
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide is a chemical compound known for its unique structure and properties It belongs to the class of diazaphospholidine oxides, which are characterized by the presence of a phosphorus atom bonded to nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the reaction of diethylamine with 1,3-dimethyl-1,3,2-diazaphospholidine in the presence of an oxidizing agent to form the desired oxide compound. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphorus oxides, while reduction can produce lower phosphorus compounds. Substitution reactions result in derivatives with different functional groups replacing the diethylamino group.
Scientific Research Applications
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its use in therapeutic agents and diagnostic tools.
Industry: It is utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide can be compared with other diazaphospholidine oxides and related compounds:
Similar Compounds: Examples include 1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide and 2-(methylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide.
Uniqueness: The presence of the diethylamino group in 2-(Diethylamino)-1,3-dimethyl-1,3,2-diazaphospholidine 2-oxide imparts unique properties, such as enhanced solubility and reactivity, compared to its analogs.
Properties
CAS No. |
649759-40-0 |
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Molecular Formula |
C8H20N3OP |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
N,N-diethyl-1,3-dimethyl-2-oxo-1,3,2λ5-diazaphospholidin-2-amine |
InChI |
InChI=1S/C8H20N3OP/c1-5-11(6-2)13(12)9(3)7-8-10(13)4/h5-8H2,1-4H3 |
InChI Key |
XSUQYISTMNCMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=O)N(CCN1C)C |
Origin of Product |
United States |
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